2,7-Dimethyl-1,8-naphthyridine
Overview
Description
2,7-Dimethyl-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family It is characterized by a fused ring structure containing nitrogen atoms at positions 1 and 8, with methyl groups attached at positions 2 and 7
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dimethyl-1,8-naphthyridine typically involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal. This reaction proceeds through a series of steps, including oxidation and deprotection, to yield the desired product . The reaction conditions often involve the use of selenium dioxide in dioxane for oxidation and hydrochloric acid for deprotection .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrogen atoms in the ring can participate in reduction reactions.
Substitution: The compound can undergo substitution reactions, particularly at the methyl positions.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in dioxane is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products:
Oxidation: Formation of this compound-7-carboxaldehyde.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups.
Scientific Research Applications
2,7-Dimethyl-1,8-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly against HepG2 liver cancer cells.
Biological Studies: The compound has been used in molecular docking studies to understand its interaction with biological targets such as topoisomerase II.
Material Science: It is used in the design of synthetic receptors and as a building block for molecular sensors.
Mechanism of Action
The mechanism of action of 2,7-dimethyl-1,8-naphthyridine involves its interaction with molecular targets such as topoisomerase II. The compound intercalates with the DNA segment of topoisomerase II, forming hydrogen bonds with amino acid residues at the binding site . This interaction inhibits the enzyme’s activity, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
- 2,7-Diamino-1,8-naphthyridine
- 2,7-Dimethyl-4-methoxy-1,8-naphthyridine
- 4-Methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde
Uniqueness: 2,7-Dimethyl-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and inhibit topoisomerase II sets it apart from other naphthyridine derivatives .
Properties
IUPAC Name |
2,7-dimethyl-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-3-5-9-6-4-8(2)12-10(9)11-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOPVBBXMWVCHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344048 | |
Record name | 2,7-Dimethyl-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14903-78-7 | |
Record name | 2,7-Dimethyl-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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